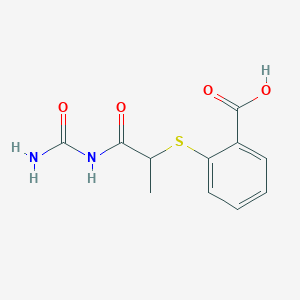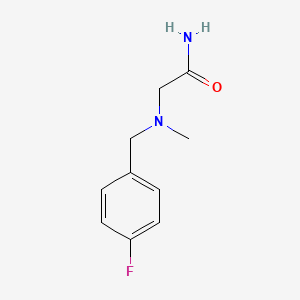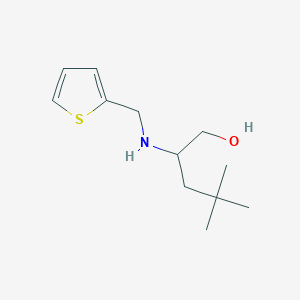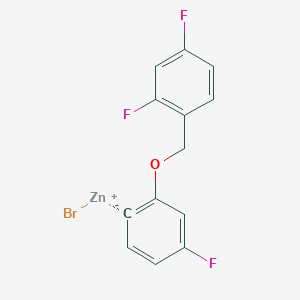
2-(2',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, where it serves as a nucleophile to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the following steps:
Preparation of 2,4-difluorobenzyl bromide: This can be achieved by bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Formation of the Grignard reagent: The 2,4-difluorobenzyl bromide is then reacted with magnesium turnings in anhydrous ether to form 2,4-difluorobenzylmagnesium bromide.
Transmetalation: The Grignard reagent is subsequently treated with zinc bromide in THF to yield 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is often used due to its ability to stabilize organozinc reagents.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Employed in the development of fluorinated bioactive compounds, which can have enhanced biological activity and stability.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of advanced materials, including fluorinated polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. The presence of fluorine atoms enhances the reactivity of the compound by increasing the electron density on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenylzinc bromide: Similar in structure but lacks the benzyloxy group.
4-Fluorophenylzinc bromide: Contains only one fluorine atom and no benzyloxy group.
2,4-Difluorobenzylzinc bromide: Similar but without the additional fluorine atom on the aromatic ring.
Uniqueness
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and multiple fluorine substituents, which enhance its reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated organic compounds.
Propiedades
Fórmula molecular |
C13H8BrF3OZn |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GOLBMWLKQXXRSJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=[C-]1)OCC2=C(C=C(C=C2)F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



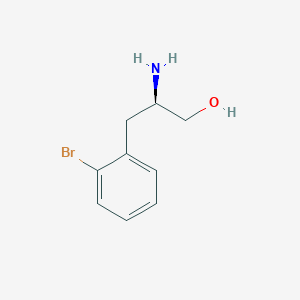
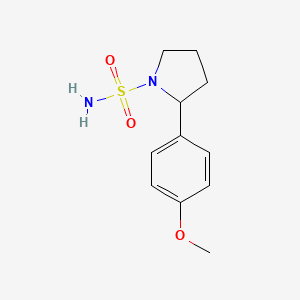
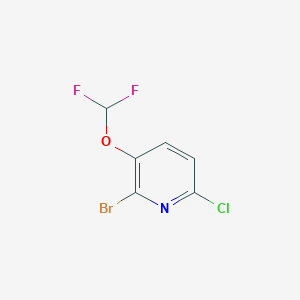
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
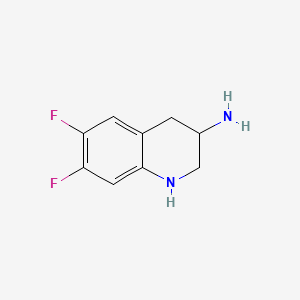
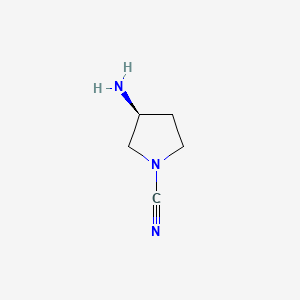

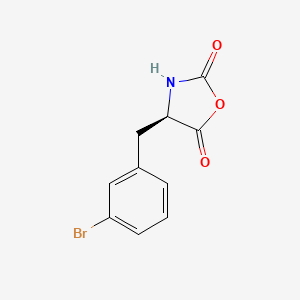
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
